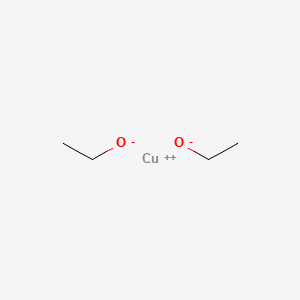

Copper diethoxide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCKGIUJMFFISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182725 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |

| Record name | Copper(II) ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2850-65-9 | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, copper(2 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary & Chemical Philosophy

Technical Whitepaper: High-Purity Synthesis of Copper(II) Ethoxide

Copper(II) ethoxide is a critical precursor for high-temperature superconductors (YBCO) and sol-gel derived oxide ceramics. However, it presents two notorious challenges that frequently lead to experimental failure:

-

Hydrolytic Instability: The Cu-O-C bond is extremely susceptible to hydrolysis. Exposure to atmospheric moisture instantly degrades the blue/green ethoxide into brown/black copper(II) oxide (CuO) or hydroxide.

-

Insolubility & Purification: Unlike titanium or zirconium alkoxides, Copper(II) ethoxide forms an insoluble coordination polymer in ethanol. This makes the standard Sodium Ethoxide route problematic; the byproduct (NaCl) is also insoluble in ethanol, resulting in a product permanently contaminated with salt.

The Solution: This protocol utilizes the Lithium Metathesis Route . By using Lithium Ethoxide (LiOEt) instead of Sodium Ethoxide, the byproduct formed is Lithium Chloride (LiCl), which is highly soluble in ethanol. This allows the insoluble Cu(OEt)₂ product to be purified simply by washing with solvent, ensuring a metal-halide-free precursor.

Pre-requisites & Safety

Safety Warning:

-

Lithium Metal: Reacts violently with water; flammable. Handle under inert gas.

-

Anhydrous Conditions: A Schlenk line or Glovebox is mandatory .

-

Solvents: Ethanol must be "Super Dry" (<50 ppm water).

Equipment List:

-

Schlenk line (Vacuum/Argon manifold)

-

3-neck round bottom flasks (flamed dried)

-

Schlenk frit (G3 or G4 porosity) or Centrifuge with air-tight caps

-

Vacuum oven[1]

The Core Protocol: Lithium Metathesis Route

Reaction Pathway

Step-by-Step Methodology

Phase A: Reagent Preparation

-

Anhydrous Ethanol Generation:

-

Do not rely on commercial "absolute" ethanol.

-

Reflux ethanol over Magnesium turnings and Iodine (Mg/I₂) for 4 hours.

-

Distill directly into the reaction flask under Argon.

-

-

Anhydrous Copper(II) Chloride (

):-

Commercial anhydrous

is often hydrated due to storage. -

Place

(blue-green) in a Schlenk flask. -

Heat to 120°C under dynamic vacuum for 4 hours.

-

Endpoint: Powder turns distinct yellow-brown . If green specks remain, water is present.

-

Phase B: Synthesis Workflow

-

Preparation of LiOEt (In-Situ):

-

In a 500mL Schlenk flask under Argon, add 100mL of freshly distilled anhydrous ethanol.

-

Add Lithium metal (0.28 g, 40 mmol) in small pieces.

-

Observation: Vigorous bubbling (

gas). Allow to stir until all metal dissolves and solution is clear. -

Cooling: Cool the solution to 0°C (Ice bath).

-

-

The Metathesis Reaction:

-

Dissolve anhydrous

(2.69 g, 20 mmol) in 50mL anhydrous ethanol in a separate flask (Solution is yellow/green). -

Cannulate the

solution dropwise into the stirred LiOEt solution over 30 minutes. -

Crucial: Keep temperature at 0°C to prevent thermal decomposition.

-

Observation: A blue/green precipitate forms immediately. The supernatant will contain dissolved LiCl.

-

-

Purification (The "LiCl Wash"):

-

Allow the mixture to warm to room temperature and stir for 2 hours to ensure completion.

-

Filtration: Transfer the slurry to a Schlenk frit filter under Argon counter-flow. Apply vacuum to pull the mother liquor (containing LiCl) through.[1]

-

Washing: Close the vacuum. Add 30mL of fresh anhydrous ethanol to the filter cake. Stir the solid gently with a glass rod (under Argon flow) or shake. Apply vacuum to remove wash solvent.[1]

-

Repeat washing 3 times. This step is critical to remove trapped LiCl.

-

-

Drying:

-

Dry the solid under high vacuum (

mbar) at room temperature for 6 hours. -

Product: A fine, pale blue to turquoise powder.

-

Visualization of Workflow

The following diagram illustrates the critical separation logic distinguishing this protocol from the failed Sodium method.

Figure 1: Synthesis workflow highlighting the solubility difference that enables purification.

Characterization & Validation (Q.C.)

To validate the synthesis, you must distinguish the Ethoxide from its decomposition products (Oxide/Hydroxide).

Data Summary Table

| Property | Copper(II) Ethoxide (Target) | Copper(II) Hydroxide (Impurity) | Copper(II) Oxide (Decomposed) |

| Appearance | Pale Blue/Green Powder | Blue/Teal Powder | Brown/Black Powder |

| Solubility (EtOH) | Insoluble (Polymeric) | Insoluble | Insoluble |

| Solubility (THF) | Slightly Soluble | Insoluble | Insoluble |

| FTIR: O-H Region | Absent (Flat >3000 cm⁻¹) | Strong Broad Peak (3400 cm⁻¹) | Absent |

| FTIR: C-H Region | Present (2800-2980 cm⁻¹) | Absent | Absent |

| FTIR: Cu-O Region | ~480-550 cm⁻¹ | ~420 cm⁻¹ | ~530 cm⁻¹ |

Validation Protocol

-

Visual Check: If the powder turns brown during drying, your vacuum line had a leak. Discard.

-

FTIR Analysis (Nujol Mull): Prepare the sample in a glovebox.

-

Pass: Distinct peaks at 2970, 2925, 2870 cm⁻¹ (C-H stretching of ethyl group) and ~1060 cm⁻¹ (C-O stretch).

-

Fail: Broad absorption at 3400 cm⁻¹ indicates hydrolysis to Cu(OH)₂.

-

Storage and Handling

-

Shelf Life: 3-6 months if stored correctly.

-

Container: Schlenk tube or sealed vial inside a Glovebox (

ppm). -

Re-solubilization: If a soluble precursor is needed for sol-gel (e.g., for spin coating), react the solid Cu(OEt)₂ with 2-aminoethanol or acetylacetone . These ligands break the coordination polymer, rendering the copper species soluble in organic solvents.

References

-

Singh, P. K., et al. (2022). "Synthesis and characterization of copper(II) complexes with N,O-donor ligands." ResearchGate.[2][3] (Detailed FTIR confirmation of Cu-O and C-H stretches).

- Turevskaya, E. P., et al. (2000). "Alkoxo-compounds of copper: synthesis and properties." Russian Chemical Reviews. (Foundational text on the solubility issues of Cu alkoxides).

-

U.S. Patent 5006508A. "Preparation of copper alkoxides and sol/gel precursors of superconducting ceramics." (Confirms the metathesis route and the preference for Lithium over Sodium for purity).

-

American Elements. "Copper(II) Ethoxide Properties and Safety Data." (Physical property verification).

-

Sciencemadness Discussion. "Copper(II) Ethoxide Synthesis and Stability." (Practical observations on hydrolysis and color changes).

Sources

Advanced Synthesis of High-Purity Copper(II) Ethoxide

Executive Summary & Strategic Analysis

Copper(II) ethoxide (

The Core Challenge: The "Salt Problem" Most standard protocols suggest the metathesis of copper(II) chloride with an alkali metal ethoxide. The choice of alkali metal is the single determinant of product purity.

-

The Sodium Route (Flawed): Using sodium ethoxide (

) generates sodium chloride ( -

The Lithium Route (Superior): Using lithium ethoxide (

) generates lithium chloride (

This guide details the Lithium Route, establishing it as the standard for research-grade applications.

Technical Specifications & Properties

| Property | Data | Notes |

| Formula | Often polymeric/oligomeric in solid state.[1] | |

| Molar Mass | ||

| Appearance | Blue to dark green powder | Turns black ( |

| Solubility | Insoluble in ethanol, alcohols.[1] | Soluble in complexing agents (e.g., alkanolamines).[1] |

| Stability | Decomposes | Pyrophoric hazard if fine dust; hydrolyzes instantly in air.[1] |

| Byproduct Solubility | Critical for purification. |

Synthetic Workflow Visualization

The following diagram illustrates the divergent outcomes of the Sodium vs. Lithium pathways, visually reinforcing the necessity of the Lithium route for purity.

Figure 1: Decision logic for synthesis. The Lithium route leverages the high solubility of LiCl in ethanol to enable purification by simple filtration.

Detailed Experimental Protocol

Safety Warning:

-

Lithium Metal: Flammable solid, reacts violently with water. Handle under inert gas.

-

Anhydrous Conditions: Strictly required. Even trace moisture will produce

or -

Copper Salts: Toxic by ingestion and inhalation.

Phase 1: Preparation of Reagents

All steps must be performed in a Glovebox (

-

Anhydrous Ethanol: Dry ethanol over molecular sieves (3Å) or distill from magnesium ethoxide. Water content must be

. -

Anhydrous

: Commercial "anhydrous"

Phase 2: Synthesis of Lithium Ethoxide (In-Situ)

Do not use commercial lithium ethoxide if possible; fresh preparation ensures accurate stoichiometry.

-

Measure

of anhydrous ethanol into a Schlenk flask. -

Weigh

( -

Add Lithium to the ethanol.

-

Observation: Evolution of

gas. Exothermic reaction. -

Reaction:

-

-

Stir until all metal is dissolved and bubbling ceases. You now have a

Phase 3: Metathesis Reaction

-

Dissolve

(-

Note: The solution should be yellow-green.

-

-

Slow Addition: Add the

solution dropwise to the-

Stoichiometry:

molar ratio of -

Observation: Immediate formation of a dark blue/green precipitate.[2]

-

Reaction:

-

-

Stir for 2–4 hours at room temperature to ensure completion.

Phase 4: Purification & Isolation

-

Filtration: Filter the mixture through a fritted glass funnel (Schlenk frit) under inert gas pressure.

-

Washing: Wash the precipitate 3 times with

portions of fresh anhydrous ethanol.-

Purpose: Removes residual dissolved

.

-

-

Drying: Dry the solid under high vacuum (

) at room temperature for 6 hours.-

Caution: Do not heat above

during drying to avoid thermal decomposition.

-

Characterization & Quality Control

To validate the synthesis, compare your results against these benchmarks.

| Method | Expected Result | Troubleshooting |

| Visual Inspection | Uniform blue-green powder.[1] | Black/Brown: Indicates oxidation to |

| IR Spectroscopy (Nujol Mull) | Bands at 1058, 1101 cm⁻¹ (C-O stretch).[1] Band at ~884 cm⁻¹ (Cu-O-C). | Broad band at 3400 cm⁻¹ indicates -OH (moisture contamination).[1] |

| Solubility Test | Dissolves in dilute acid (with decomposition).[1] Insoluble in dry EtOH. | If significant residue remains after acid digestion, organic impurities may be present.[1] |

| Elemental Analysis | Cu: ~41.3% | Low Cu % suggests solvent entrapment or incomplete LiCl removal.[1] |

Applications in Drug Development & Materials

While primarily a materials precursor,

-

Heterogeneous Catalysis: Used as a source of dispersed copper species for C-N coupling reactions (Ullmann-type) in drug synthesis.

-

Antibacterial Coatings: Precursor for depositing bioactive CuO thin films on medical implants.

-

Superconductors: The high purity achieved via the Lithium route is mandatory for synthesizing YBCO (

) superconductors, where chloride impurities degrade critical current density (

References

-

Sciencemadness & Chemical Literature. (2012). Copper(II) Ethoxide Synthesis and Stability Discussion. Retrieved from [1]

-

Banait, J. S., & Pahil, P. K. (1986). Electrochemical Synthesis of Copper(II) Alkoxides. Synthetic Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [1]

-

American Elements. (2024). Copper(II) Ethoxide Properties and Safety Data.[8] Retrieved from [1]

-

Pinho, S. P., & Macedo, E. A. (2005).[9] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[10] Journal of Chemical & Engineering Data. (Data confirming NaCl insolubility vs LiCl solubility).

-

National Institutes of Health (NIH). (2024). Copper(II) Ethoxide Compound Summary. PubChem. Retrieved from [1]

Sources

- 1. Lithium chloride - Wikipedia [en.wikipedia.org]

- 2. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 7. mrkremerscience.com [mrkremerscience.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. seniorchem.com [seniorchem.com]

Technical Deep Dive: Thermal Decomposition Kinetics of Copper(II) Ethoxide

Executive Summary

Copper(II) ethoxide (

Its thermal stability profile is defined by a relatively low decomposition onset temperature compared to other copper precursors like copper(II) acetylacetonate.

-

Primary Decomposition Onset (

): ~120°C – 130°C -

Complete Conversion (

): Typically achieved by 300°C (atmosphere dependent) -

Critical Handling Constraint: Extreme hygroscopicity requires strictly anhydrous handling to prevent premature hydrolysis to insoluble Copper(II) hydroxide.

This guide provides a mechanistic analysis of its thermal breakdown, validated experimental protocols for characterization, and handling standards for reproducible results in drug development and materials science applications.

Physicochemical Profile & Stability

Unlike monomeric precursors, Copper(II) ethoxide tends to form polymeric structures due to the bridging capability of the ethoxide oxygen atoms. This aggregation influences its solubility and thermal volatility.

Key Properties Table

| Property | Value / Description |

| Formula | |

| Molecular Weight | 153.67 g/mol |

| Appearance | Blue to blue-green powder |

| Solubility | Insoluble in ethanol (polymeric form); Soluble with complexing agents (e.g., DEA, acetic acid) |

| Hydrolysis Rate | Instantaneous in ambient air |

| Flash Point | N/A (Solid decomposes); Ethoxide ligands are flammable |

Mechanistic Stability

The Cu-O bond in the alkoxide is susceptible to nucleophilic attack by water.

Thermal Decomposition Kinetics

Understanding the decomposition mechanism is vital for tuning deposition processes (CVD/ALD) or calcination cycles.

Decomposition Pathways

The thermal breakdown occurs via the cleavage of the ethoxide ligand. The specific pathway depends heavily on the carrier gas (oxidizing vs. inert).

Pathway A: Inert Atmosphere (

, Ar)

In the absence of oxygen, decomposition is driven by ligand fragmentation, often via

-

Primary Product: Metallic Copper (

) or Cuprous Oxide ( -

Byproducts: Ethanol, Acetaldehyde, Ethylene,

. -

Residue: Often contains carbonaceous char due to incomplete ligand volatilization.

Pathway B: Oxidizing Atmosphere (Air,

)

Oxygen assists in "burning off" the organic ligands, resulting in a cleaner oxide product at lower temperatures.

-

Primary Product: Copper(II) Oxide (

).[1][2][3] -

Mechanism: Oxidative degradation of the ethyl group.

Decomposition Visualization

The following diagram illustrates the divergent pathways based on environmental conditions.

Figure 1: Divergent thermal decomposition pathways of Copper(II) Ethoxide controlled by atmospheric conditions.

Validated Experimental Protocol: TGA Analysis

To obtain reliable thermal data, the experiment must isolate the precursor from atmospheric moisture until the moment of analysis.

Protocol: Anhydrous TGA Setup

Objective: Determine precise

Reagents & Equipment[4]

-

Sample: Copper(II) Ethoxide (>99%, stored in glovebox).

-

Instrument: TGA/DSC (e.g., TA Instruments Q500 or similar).

-

Crucibles: Alumina (

) or Platinum pans. -

Atmosphere: High-purity Nitrogen (99.999%) for inert baseline.

Step-by-Step Workflow

-

Glovebox Preparation:

-

Why:

hydrolyzes in seconds. Weighing in open air invalidates the mass starting point. -

Action: Load 5-10 mg of sample into the TGA pan inside an Ar/N2-filled glovebox.

-

Sealing: If the TGA is external, use a hermetically sealed pan with a pinhole (punched immediately before loading) or a transfer vessel.

-

-

Instrument Conditioning:

-

Purge: Pre-purge the furnace for 30 minutes with

to remove ambient moisture. -

Equilibration: Stabilize balance at 30°C.

-

-

Thermal Program:

-

Ramp: 10°C/min from 30°C to 600°C.

-

Note: Faster rates (e.g., 20°C/min) may shift

higher due to thermal lag.

-

-

Data Validation (Self-Check):

-

Check: Look for a mass loss event <100°C.[5]

-

Verdict: If significant mass loss occurs <100°C, the sample contains solvent (ethanol) or has partially hydrolyzed (releasing water). Discard and repeat.

-

Success Criteria: Flat baseline until ~120°C, followed by a sharp drop.

-

Experimental Workflow Diagram

Figure 2: Workflow for ensuring anhydrous integrity during thermal analysis.

Applications in Thin Film Deposition

The thermal profile of Copper(II) ethoxide dictates its utility in specific deposition techniques.

Sol-Gel Processing

-

Context: Used extensively for High-

Superconductors (YBCO). -

Role: The ethoxide acts as a copper source that can be chemically modified (e.g., with diethanolamine) to prevent precipitation and lower the crystallization temperature of the final oxide film.

-

Process Window: The precursor is typically hydrolyzed intentionally in a controlled manner during the sol formation, then calcined at >400°C to ensure complete organic removal and phase formation.

CVD/ALD Precursor Considerations

While Copper(II) ethoxide is less common than Copper(II) acetylacetonate (

-

Vaporization: Difficult due to oligomerization; often requires sublimation temperatures close to its decomposition point (

), making it challenging for standard CVD. -

Alternative: Fluorinated alkoxides or amino-alkoxides are often preferred for better volatility.

References

-

Thermal Decomposition of Copper Salts

-

Copper(II)

- ProChem Inc. Copper(II) Ethoxide - High Purity Metal Organic.

-

General Metal Alkoxide Decomposition

- ScienceMadness/Literature Discussion. Synthesis and properties of Copper(II) alkoxides.

-

CVD Precursor Trends

- Semantic Scholar.

-

Safety Data & GHS Classification

- PubChem. Copper(II) ethoxide | C4H10CuO2.

Sources

Technical Monograph: Operational and Toxicological Hazards of Copper(II) Diethoxide

Executive Summary

Copper(II) diethoxide (Copper ethoxide,

Physicochemical Basis of Hazard

The hazards of Copper(II) diethoxide are not intrinsic to the copper atom alone but arise from the lability of the Cu-O bond. Understanding this bond is critical for predicting material behavior during storage and processing.

Chemical Identity & Properties

| Property | Specification | Operational Implication |

| CAS Number | 2850-65-9 | Use for precise SDS retrieval. |

| Formula | Molecular Weight: 153.67 g/mol .[2] | |

| Appearance | Blue-green powder/crystal | Color change to brown/black indicates decomposition (oxide formation). |

| Solubility | Soluble in alcohols; hydrolyzes in water | Do not use aqueous cleaning agents. |

| Flash Point | N/A (Solid); Decomposes | Flammable solid; releases ethanol (FP: 13°C) upon hydrolysis. |

| Instability | Hygroscopic; Air-sensitive | Requires inert atmosphere (Argon/Nitrogen). |

The Hydrolysis Mechanism

The primary operational threat is hydrolytic decomposition . Unlike stable metal salts (e.g.,

Mechanism:

-

Nucleophilic attack of

on the Copper center. -

Proton transfer to the ethoxide oxygen.

-

Cleavage of the Cu-O bond, releasing Ethanol.

This reaction is chemically significant because it transforms a solid powder into a mixture containing a Class 1B Flammable Liquid (Ethanol) and a metal hydroxide sludge.

Figure 1: Hydrolytic decomposition pathway.[3] Note the generation of flammable ethanol vapor from the solid precursor upon exposure to moisture.

Toxicological Profile

The toxicity of Copper(II) diethoxide is biphasic: immediate local irritation from alkalinity (hydrolysis) and systemic toxicity from copper absorption.

Acute Exposure Hazards[4]

-

Inhalation (High Risk): Dust or aerosol inhalation delivers copper directly to the alveoli. Hydrolysis in the moist respiratory tract releases ethanol and Copper(II) hydroxide (alkaline), causing chemical pneumonitis.

-

Ocular/Dermal: The compound reacts with moisture in the eyes/skin to form hydroxides, leading to severe irritation or caustic burns (pH > 10 locally).

Systemic Copper Toxicity

While copper is an essential trace element, acute overload overwhelms the liver's homeostatic mechanisms (ceruloplasmin binding).

-

Target Organs: Liver (hepatocyte necrosis), Kidneys (tubular necrosis), and CNS.

-

Mechanism: Excess free copper ions (

) generate Reactive Oxygen Species (ROS) via the Fenton-like reaction, causing oxidative stress and cellular apoptosis. -

Reference Grounding: Chronic exposure concerns mimic Wilson’s Disease pathologies, where copper accumulation leads to hepatic failure and neurological degradation (Source: ).

Operational Protocols: Handling & Quenching

Core Directive: Treat Copper(II) diethoxide as a pyrophoric-adjacent material. While not strictly pyrophoric, its sensitivity demands similar rigor to prevent degradation and fire.

Inert Atmosphere Handling (Glovebox/Schlenk)

All transfers must occur under

-

Preparation: Dry all glassware (oven at 120°C > 4 hours).

-

Solvent Choice: Use only anhydrous solvents (Ethanol, Toluene). Presence of water (< 50 ppm) will cause turbidity (decomposition).

-

Weighing: Weigh inside a glovebox. If benchtop weighing is required, use a tared Schlenk tube purged with argon.

Safe Quenching Protocol (Waste Disposal)

Do not dispose of active alkoxides directly into aqueous waste streams.

-

Dilution: Suspend the solid/residue in an inert solvent (e.g., Toluene or Hexane).

-

Alcoholysis: Slowly add a secondary alcohol (e.g., Isopropanol) to convert the reactive ethoxide to a more stable alkoxide/hydroxide mix.

-

Hydrolysis (Controlled): Add water dropwise to the alcohol mixture while cooling (ice bath).

-

Neutralization: Adjust pH to neutral with dilute HCl before disposal as heavy metal waste.

Figure 2: Inert handling workflow and failure mode analysis.

Emergency Response

Fire Fighting Measures

Hazard Class: Flammable Solid (Category 1/2).

-

Suitable Media: Dry chemical powder, Carbon Dioxide (

), or dry sand.[7] -

UNSUITABLE Media: Water.

-

Reasoning: Water accelerates hydrolysis, releasing more ethanol fuel and potentially spreading the fire via floating flammable liquids.

-

-

Firefighter PPE: Full turnout gear + SCBA. Copper oxide fumes released during combustion are highly toxic.

Accidental Release (Spill)

-

Evacuate: Remove ignition sources immediately.

-

PPE: Wear nitrile gloves (double gloved), goggles, and a P95/P100 respirator.

-

Containment: Cover spill with dry sand or vermiculite.[7]

-

Cleanup: Do not sweep dry (dust explosion risk). Scoop into a dry container and treat as "Quenching Protocol" above.

References

-

Gelest, Inc. (2008).[5] Safety Data Sheet: Copper(II) Ethoxide (AKC250). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16683005, Copper(II) ethoxide. Retrieved from

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Copper diethoxide. Retrieved from

-

Karlsson, H. L., et al. (2008).[8] "Copper oxide nanoparticles are highly toxic: a comparison between metal oxide nanoparticles and carbon nanotubes." Chemical Research in Toxicology, 21(9), 1726-1732.[8] (Context for oxide toxicity post-hydrolysis).

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Copper Fume/Dust. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. Copper (II) Ethoxide - High Purity Metal Organic | ProChem Inc. [prochemonline.com]

- 3. Alkoxide - Wikipedia [en.wikipedia.org]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. gelest.com [gelest.com]

- 6. ALKALI METAL ALCOHOLATES, SELF-HEATING, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. gulbrandsen.com [gulbrandsen.com]

- 8. Copper oxide nanoparticles are highly toxic: a comparison between metal oxide nanoparticles and carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanisms of reactions between H2O2 and copper and copper oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. westliberty.edu [westliberty.edu]

- 12. radiopaedia.org [radiopaedia.org]

Methodological & Application

Application Note: High-Purity Solvothermal Synthesis of Monoclinic CuO Nanoparticles via Copper(II) Ethoxide Hydrolysis

Executive Summary

This guide details the protocol for synthesizing high-purity Copper(II) Oxide (CuO) nanoparticles using Copper(II) ethoxide as the precursor via a solvothermal route. Unlike conventional nitrate or sulfate-based syntheses, the alkoxide route eliminates the risk of persistent anionic impurities (NO₃⁻, SO₄²⁻, Cl⁻), making the resulting nanoparticles highly suitable for sensitive drug delivery and catalytic applications .

Key Advantages of this Protocol:

-

Anion-Free Purity: Byproducts are volatile alcohols (ethanol), ensuring a clean surface for ligand conjugation.

-

Morphology Control: The use of PVP (Polyvinylpyrrolidone) allows for size-tunable synthesis (20–100 nm).

-

Crystalline Phase: Direct formation of the stable monoclinic tenorite phase without high-temperature calcination.

Scientific Principles & Mechanism[1][2][3][4]

The Alkoxide Advantage

Metal alkoxides,

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism: Hydrolysis followed by Solvothermal Dehydration .

-

Hydrolysis: Water attacks the copper ethoxide, replacing ethoxy groups with hydroxyl groups.

-

Condensation & Dehydration: Under solvothermal pressure and temperature (>100°C), the hydroxide species dehydrate to form the oxide lattice.

[1]

Mechanism Diagram

The following diagram illustrates the pathway from precursor to crystalline nanoparticle.

Figure 1: Reaction mechanism governing the transformation of Copper Ethoxide to CuO Nanoparticles.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| Copper(II) Ethoxide | 99.9% Trace Metals Basis | Copper Precursor |

| Ethanol (Anhydrous) | ≥99.5% | Primary Solvent |

| Deionized Water | 18.2 MΩ·cm | Hydrolysis Agent |

| PVP (MW 40,000) | Reagent Grade | Capping Agent (Size Control) |

| Acetone | ACS Reagent | Washing Agent |

Pre-Synthesis Considerations (Critical)

-

Moisture Sensitivity: Copper ethoxide hydrolyzes instantly in air. Weighing and initial dissolution should ideally be performed in a glovebox or under a rapid flow of inert gas (Nitrogen/Argon).

-

Autoclave Safety: Ensure the Teflon (PTFE) liner is filled only to 60-80% capacity to allow for safe pressure expansion.

Step-by-Step Methodology

Step 1: Precursor Solution Preparation

-

Dissolve 1.0 g of PVP in 30 mL of Anhydrous Ethanol under magnetic stirring (500 rpm) for 20 minutes until a clear solution forms.

-

In a dry environment: Add 0.5 g of Copper(II) Ethoxide to the PVP-ethanol solution.

-

Stir vigorously for 30 minutes. The solution may turn cloudy or blue-green depending on partial hydrolysis from ambient moisture (this is acceptable if controlled).

Step 2: Controlled Hydrolysis

-

Prepare a mixture of 5 mL Ethanol + 1 mL DI Water .

-

Add this water-ethanol mixture dropwise to the precursor solution while stirring.

-

Observation: A gelatinous precipitate (Cu(OH)₂) will begin to form. Continue stirring for another 30 minutes to ensure homogeneity.

Step 3: Solvothermal Treatment

-

Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave .

-

Seal the autoclave tightly.

-

Place in a pre-heated oven at 140°C for 12 hours .

-

Note: Higher temperatures (180°C) yield larger, more crystalline particles; lower temperatures (100-120°C) yield smaller, less crystalline particles.

-

Step 4: Washing and Collection

-

Allow the autoclave to cool naturally to room temperature.

-

Centrifuge the black precipitate at 8,000 rpm for 10 minutes .

-

Discard the supernatant.

-

Wash the pellet 3 times with Ethanol and 2 times with DI Water to remove excess PVP.

Step 5: Drying

-

Dry the purified powder in a vacuum oven at 60°C for 6 hours.

Workflow Visualization

Figure 2: Operational workflow for the solvothermal synthesis process.

Characterization & Expected Results

To validate the synthesis, the following analytical techniques are recommended.

X-Ray Diffraction (XRD)[5][6][7][8]

-

Target Pattern: Monoclinic structure (Tenorite).

-

Key Peaks (2θ): ~35.5° (002) and ~38.7° (111).

-

Validation: Absence of peaks at 36.4° indicates no residual Cu₂O (Cuprous Oxide) impurities.

Morphology (SEM/TEM)

-

Without PVP: Particles tend to aggregate into large sphere-like clusters (200-500 nm).

-

With PVP: Discrete, quasi-spherical nanoparticles.

-

Expected Size: 20–50 nm (dependent on PVP concentration).

UV-Vis Spectroscopy

-

Band Gap: CuO is a p-type semiconductor. Expect a broad absorption band with an estimated band gap energy of 1.2 eV – 1.7 eV , showing a blue shift compared to bulk CuO due to quantum confinement effects.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is Red/Brown | Formation of Cu₂O (Cuprous Oxide) | Incomplete oxidation. Increase autoclave temperature or add mild oxidant (H₂O₂). |

| Large Aggregates | Insufficient Surfactant | Increase PVP concentration or switch to PEG-400. |

| Low Yield | Incomplete Hydrolysis | Ensure sufficient water was added in Step 2 (Stoichiometric ratio is 2:1 H₂O:Cu). |

| Blue Supernatant | Unreacted Precursor | Reaction time too short. Extend solvothermal duration to 18-24h. |

References

-

Solvothermal Synthesis of Metal Oxides

- Examining the general principles of solvothermal dehydr

-

Source:

-

PVP-Assisted Morphology Control

- Role of PVP in preventing agglomeration and directing crystal growth in copper oxide systems.

-

Source:

-

Hydrolysis Mechanisms

- Understanding the decomposition of copper(II) species into oxides.

-

Source:

-

Biomedical Applications

Sources

Application Note: High-Purity Hydrothermal Synthesis of Copper(II) Oxide Nanocrystals via Copper(II) Ethoxide Hydrolysis

Abstract

This application note details a high-purity protocol for synthesizing Copper(II) Oxide (CuO) nanocrystals using Copper(II) ethoxide (

Introduction & Chemical Logic

The hydrothermal synthesis of metal oxides typically relies on the dehydration of metal hydroxides under elevated temperature and pressure.

Standard protocols generate

The Alkoxide Advantage:

Copper(II) ethoxide offers a "clean" hydrolysis pathway. Upon contact with water, it converts to copper hydroxide and ethanol:

Materials & Equipment

Reagents

| Reagent | Grade | Purpose | Note |

| Copper(II) Ethoxide | >99.9% (Trace Metals Basis) | Precursor | Moisture Sensitive. Store in desiccator/glovebox. |

| Absolute Ethanol | Anhydrous, ≥99.5% | Dispersant | Prevents premature hydrolysis. |

| Deionized Water | 18.2 MΩ·cm (Milli-Q) | Hydrolysis Agent | Must be degassed to prevent carbonate formation. |

| Sodium Hydroxide (NaOH) | 1.0 M Solution | Mineralizer | Optional: To adjust pH for morphology control. |

Equipment

-

Teflon-lined Stainless Steel Autoclave: 50 mL or 100 mL capacity.

-

Inert Gas Glovebox (or Glove Bag): For handling Cu(OEt)₂.

-

Ultrasonic Bath: For dispersing the insoluble alkoxide.

-

Centrifuge: High-speed (>8000 rpm) for washing.

-

Vacuum Drying Oven: Set to 60°C.

Experimental Protocol

Phase 1: Precursor Dispersion (Inert Environment)

Expert Insight: Copper(II) ethoxide is insoluble in ethanol and hydrolyzes instantly in moist air.[1] Handling it in an inert atmosphere is crucial to control the reaction onset.

-

Preparation: Purge the workspace with Nitrogen (

) or Argon. -

Weighing: Weigh 1.0 g of Copper(II) ethoxide powder.

-

Dispersion: Transfer the powder into a beaker containing 30 mL of Absolute Ethanol .

-

Sonication: Sonicate the mixture for 15 minutes. The result will be a blue-green suspension (not a solution).

Phase 2: Controlled Hydrolysis (Sol-Gel Transition)

-

Water Addition: While magnetically stirring the ethanol suspension, add 10 mL of DI Water dropwise.

-

pH Adjustment (Critical for Crystallinity):

-

Measure the pH.[6] It will likely be near neutral.

-

Add 1.0 M NaOH dropwise to reach pH 10-11 .

-

Why? Alkaline conditions lower the energy barrier for the dehydration step (

) during hydrothermal treatment.

-

Phase 3: Hydrothermal Treatment

-

Loading: Transfer the precursor suspension into the Teflon liner. Fill factor should be 60-70% .

-

Sealing: Seal the autoclave tightly.

-

Reaction: Place in an oven at 140°C for 12 hours .

-

Note: Higher temperatures (180°C) yield larger, more crystalline rods; lower temperatures (100-120°C) favor smaller, spherical particles.

-

Phase 4: Post-Processing

-

Cooling: Allow the autoclave to cool naturally to room temperature.

-

Collection: A black precipitate (CuO) will be settled at the bottom.[4][7]

-

Washing:

-

Centrifuge at 8000 rpm for 10 mins. Discard supernatant (containing ethanol/water).

-

Resuspend in DI water and centrifuge (Repeat 3x).

-

Resuspend in Ethanol and centrifuge (Repeat 1x).

-

-

Drying: Dry the pellet in a vacuum oven at 60°C for 6 hours.

Process Visualization

Workflow Diagram

Caption: Step-by-step workflow for the hydrothermal conversion of copper ethoxide to copper oxide.

Reaction Mechanism Pathway

Caption: Chemical mechanism illustrating the hydrolysis of the alkoxide followed by hydrothermal dehydration.

Characterization & Quality Control

To validate the synthesis for drug development applications, the following characterization steps are mandatory:

| Technique | Expected Result | Significance for Drug Dev |

| XRD (X-Ray Diffraction) | Sharp peaks at | Confirms phase purity; essential for consistent biological activity. |

| FTIR | Absorption bands at ~540 | Verifies complete dehydration and removal of ethanol/water residues. |

| SEM/TEM | Uniform morphology (typically nanorods or spheres depending on pH). Size range: 20-50 nm. | Particle size dictates cellular uptake efficiency and cytotoxicity profiles. |

| DLS (Zeta Potential) | Potential > +20mV or < -20mV (depending on pH). | Indicates colloidal stability in physiological buffers. |

Troubleshooting (Expertise & Experience)

-

Issue: Brown/Red Precipitate

-

Cause: Reduction of Cu(II) to Cu(I) (

).[5] This often happens if the ethanol acts as a reducing agent at very high temperatures (>180°C) or if the autoclave is not sealed (oxygen starvation). -

Fix: Ensure sufficient headspace air (oxidant) or lower the temperature to 140°C.

-

-

Issue: Gelatinous Blue Product

-

Cause: Incomplete hydrothermal transformation. The reaction stopped at

. -

Fix: Increase reaction time (to 24h) or increase pH (add more NaOH).

-

-

Issue: Aggregation

-

Cause: "Shock" hydrolysis from dumping water too fast.

-

Fix: Use a water/ethanol mix (50:50) for the hydrolysis step to slow down the reaction rate.

-

References

-

Hydrothermal Synthesis of CuO Nanostructures

-

Antimicrobial Applications of CuO

- Title: Antimicrobial Effect of Copper Oxide Nanoparticles on Some Oral Bacteria and Candida Species

- Source: NIH / PMC (2020)

-

URL:[Link]

-

Alkoxide Hydrolysis Mechanisms

-

Morphology Control via pH

- Title: pH-Dependent Morphology of Copper (II) Oxide in Hydrothermal Process

- Source: MDPI (2024)

-

URL:[Link]

Sources

- 1. Copper (II) Ethoxide - High Purity Metal Organic | ProChem Inc. [prochemonline.com]

- 2. Kinetics and mechanisms of reactions between H2O2 and copper and copper oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]

- 7. youtube.com [youtube.com]

- 8. dergipark.org.tr [dergipark.org.tr]

"green synthesis of copper nanoparticles using ethoxide precursor"

Application Note: Green Sol-Gel Synthesis of Metallic Copper Nanoparticles (CuNPs) via Ethoxide Precursors

Executive Summary & Strategic Rationale

This guide details a high-purity, "Green Sol-Gel" methodology for synthesizing metallic Copper Nanoparticles (CuNPs) utilizing Copper(II) Ethoxide (

Why this specific approach?

While most green synthesis protocols utilize Copper Sulfate (

The Ethoxide Advantage:

-

Halide/Salt-Free: The ethoxide ligand decomposes into ethanol, leaving no ionic residue.

-

Green Chemistry Compliance: This protocol utilizes Absolute Ethanol as the solvent and L-Ascorbic Acid (Vitamin C) as the reducing agent, eliminating toxic reductants like hydrazine or sodium borohydride.

The Challenge: Copper ethoxide is highly moisture-sensitive and prone to rapid hydrolysis into Copper Oxide (CuO). This protocol includes specific controls to force the reduction to metallic Copper (

Scientific Mechanism: The Competition Between Hydrolysis and Reduction

To successfully synthesize metallic CuNPs from an alkoxide, one must control two competing reaction pathways.

Pathway A: Hydrolysis (The Oxide Route - To Be Avoided)

If water is introduced without a strong reductant, ethoxide hydrolyzes to hydroxide, which condenses to oxide.

Pathway B: Green Reduction (The Metallic Route - The Goal)

We utilize L-Ascorbic Acid (Vitamin C) which acts as both a reductant and a capping agent. It donates electrons to reduce

Visualization of Reaction Logic

The following diagram illustrates the critical decision points in the synthesis workflow to ensure metallic Cu formation.

Figure 1: Reaction pathway logic distinguishing between unwanted hydrolysis (Red) and successful green reduction (Green).

Detailed Experimental Protocol

Safety Note: Copper ethoxide is flammable and moisture-sensitive. Perform initial handling in a glovebox or under a nitrogen blanket if possible.

Reagents Required

| Reagent | Grade | Function |

| Copper(II) Ethoxide | 99.9% Trace Metals Basis | Precursor (Halide-free) |

| L-Ascorbic Acid | Reagent Grade | Green Reducing Agent |

| PVP (Polyvinylpyrrolidone) | MW 40,000 | Surface Stabilizer (Capping) |

| Absolute Ethanol | Anhydrous (>99.5%) | Solvent (Prevents premature hydrolysis) |

| Nitrogen/Argon Gas | Industrial Grade | Inert Atmosphere Protection |

Step-by-Step Procedure

1. Precursor Solution Preparation (Solution A)

-

Dissolve 0.5 g of Copper(II) Ethoxide in 50 mL of Absolute Ethanol .

-

Note: Sonicate for 10 minutes. The solution will appear blue-green. Keep this strictly anhydrous.

2. Reductant Solution Preparation (Solution B)

-

Dissolve 1.0 g of L-Ascorbic Acid and 0.5 g of PVP in 50 mL of Absolute Ethanol .

-

Stir at room temperature until fully dissolved.

3. The Green Sol-Gel Reaction

-

Set up a three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Purge: Flush the system with Nitrogen for 15 minutes to remove oxygen (Critical for metallic Cu).

-

Heat: Bring Solution B (Reductant) to 70°C under magnetic stirring (600 RPM).

-

Injection: Add Solution A (Copper Ethoxide) dropwise into the hot Solution B over 10 minutes.

-

Observation: The color will transition: Blue

Light Green -

Reflux: Maintain at 80°C for 2 hours under continuous Nitrogen flow.

4. Harvesting and Purification

-

Cool the solution to room temperature.[1]

-

Centrifugation: Centrifuge at 8,000 RPM for 15 minutes.

-

Washing: Discard supernatant. Resuspend the pellet in ethanol and centrifuge again (Repeat 2x). Do not use water for washing to prevent oxidation.

-

Storage: Store the CuNPs as a colloidal suspension in ethanol or dry in a vacuum oven at 40°C.

Characterization & Validation

To ensure scientific integrity, you must validate that you have synthesized metallic Copper (

| Technique | Expected Result for Metallic CuNPs | Expected Result for Oxide (Failure) |

| Visual Inspection | Dark Red / Brown / Maroon | Black (CuO) or Dull Yellow (Cu2O) |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak at 560–590 nm . | Broad absorption, no distinct peak or peak < 450 nm. |

| XRD (X-Ray Diffraction) | Peaks at | Peaks at 35.5°, 38.7° (Indicating monoclinic CuO). |

| Stability | Stable in ethanol for weeks (if capped with PVP). | Precipitates or turns green (oxidizes) within days. |

Troubleshooting Guide

-

Problem: The solution turned black immediately.

-

Problem: No precipitate formed (Solution remains blue).

-

Cause: Incomplete reduction.

-

Fix: The ethoxide bond is strong. Increase reflux temperature to 80°C or add a catalyst amount (1-2 drops) of dilute acetic acid to catalyze the sol-gel transition before reduction.

-

References

-

Mechanism of Ascorbic Acid Reduction

-

Sol-Gel Chemistry of Copper

- Title: "Cu and Cu-Based Nanoparticles: Synthesis and Applications in C

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

- Relevance: Authoritative review on the hydrolysis and condens

-

Green Synthesis & Oxidation Control

-

Conductive Ink Applications (Context for Ethoxide)

- Title: "The Synthesis of Copper Nanoparticles for Printed Electronic Materials Using Liquid Phase Reduction Method"

- Source: NIH / PubMed Central, 2024.

-

URL:[Link]

- Relevance: Supports the use of Ascorbic Acid/PVP for creating conductive copper patterns, justifying the high-purity precursor choice.

Sources

- 1. Green and Traditional Synthesis of Copper Oxide Nanoparticles—Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A simple method for the synthesis of copper nanoparticles from metastable intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01082A [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: High-Purity Synthesis of Copper-Based MOFs Using Copper(II) Diethoxide

Executive Summary

This application note details the strategic use of Copper(II) Diethoxide (

Part 1: The Chemistry of Precursor Selection

The "Anion Problem" in Drug Delivery

Standard MOF synthesis typically utilizes copper salts like

-

Nitrate Residues: Difficult to fully remove; potentially cytotoxic.

-

Acidic Byproducts: The protonation of the nitrate ion forms nitric acid (

), which can degrade acid-sensitive drug payloads encapsulated during in situ synthesis. -

Auxiliary Bases: Requires triethylamine (TEA) or pyridine to deprotonate the organic linker, introducing another contamination vector.

The Copper Diethoxide Advantage (The Alkoxide Route)

Copper(II) diethoxide functions as a self-sacrificing base . Upon reaction with a carboxylic acid linker (e.g., Trimesic Acid), the ethoxide ligand accepts the proton from the linker to form ethanol, which becomes part of the solvent system.

Reaction Stoichiometry (HKUST-1 Example):

Key Benefits:

-

High Purity: The only byproduct is ethanol.

-

Anhydrous Capability: Ideal for water-sensitive linkers or moisture-labile drug encapsulation.

-

Driven Equilibrium: The formation of stable ethanol drives the reaction forward without external bases.

Comparative Analysis of Precursors

| Feature | Copper(II) Nitrate | Copper(II) Acetate | Copper(II) Diethoxide |

| Solubility | High (Water/Alcohols) | Moderate | Low (Suspension/Reactive) |

| Byproduct | Nitric Acid ( | Acetic Acid ( | Ethanol ( |

| Auxiliary Base | Often Required | Not Required | Never Required |

| Anion Impurity | High Risk ( | Low Risk ( | Zero Risk |

| Suitability for DDS | Low | Medium | High |

Part 2: Detailed Synthesis Protocol

Protocol: Base-Free Synthesis of High-Purity HKUST-1

Target Material: Copper(II) Benzene-1,3,5-tricarboxylate (

2.1 Reagents and Equipment

-

Precursor: Copper(II) Diethoxide (

) [>99% Purity, Anhydrous]. Note: Handle in a glovebox or desiccated environment; hygroscopic. -

Linker: 1,3,5-Benzenetricarboxylic acid (

). -

Solvent: Absolute Ethanol (EtOH) and N,N-Dimethylformamide (DMF).[1]

-

Vessel: Teflon-lined stainless steel autoclave (50 mL).

2.2 Experimental Workflow

Step 1: Precursor Activation (The Suspension Method)

Since

-

Weigh 1.0 mmol (155 mg) of

in a glovebox. -

Disperse in 10 mL of anhydrous DMF/Ethanol (1:1 v/v).

-

Sonicate for 10 minutes under Argon flow to create a fine, uniform suspension.

Step 2: Linker Addition

-

Dissolve 0.67 mmol (140 mg) of

in 10 mL of the same solvent mixture. -

Add the linker solution dropwise to the copper suspension while stirring.

-

Observation: The suspension will change color (typically turquoise to deep blue) as the acidolysis reaction begins at the particle surface.

Step 3: Solvothermal Synthesis

-

Seal the mixture in the Teflon autoclave.

-

Heat at 85°C for 24 hours .

-

Why 85°C? Alkoxide hydrolysis is fast; lower temperatures favor controlled crystal growth over amorphous precipitation.

-

-

Cool naturally to room temperature.

Step 4: Purification (The "Green" Wash)

-

Centrifuge the blue crystals (6000 rpm, 10 min).

-

Decant the supernatant (contains only solvent and ethanol byproduct).

-

Resuspend in hot Ethanol (60°C) for 2 hours to remove pore-trapped DMF. Repeat 3x.

-

Critical for Drugs: This step ensures no toxic DMF remains.

-

Step 5: Activation

-

Dry under vacuum (

Torr) at 120°C for 12 hours. -

Store in a desiccator.

Part 3: Mechanism and Visualization

The following diagram illustrates the "Base-Free" mechanism unique to the alkoxide route, contrasting it with the traditional salt route.

Caption: Figure 1. Mechanism of Base-Free MOF formation via Copper Diethoxide. The ethoxide ligand acts as the proton acceptor, generating benign ethanol rather than acidic waste.

Part 4: Characterization & Validation (Self-Validating Protocol)

To ensure the protocol was successful, the following validation steps are mandatory.

| Technique | Expected Result | Validation Criteria |

| PXRD (Powder X-Ray Diffraction) | Sharp peaks at | Absence of broad "humps" (amorphous) or CuO peaks (decomposition). |

| FTIR Spectroscopy | Disappearance of -COOH stretch ( | Confirm complete deprotonation of the linker. |

| TGA (Thermogravimetric Analysis) | Weight loss ~300°C (Linker breakdown). | No weight loss <100°C (indicates successful solvent removal/activation). |

| BET Surface Area | Low surface area indicates pore collapse or trapped reactants. |

Part 5: Troubleshooting Guide

Issue: Low Yield / Amorphous Powder

-

Cause: Reaction rate too fast. Alkoxides react instantly with acidic protons.

-

Solution: Lower the temperature to 65°C or add a "modulator" like acetic acid (5 mol%) to slow down the ligand exchange (competing equilibrium).

Issue: Black Precipitate

-

Cause: Formation of Copper Oxide (CuO).

-

Solution: Ensure the solvent is strictly anhydrous. Water causes rapid hydrolysis of

to hydroxides/oxides before it can coordinate with the linker.

Issue: Insoluble Precursor

-

Note:

is supposed to be insoluble. Do not attempt to filter the initial mixture. The solid consumes itself during the reaction.

References

-

Yaghi, O. M., et al. (2003). "Reticular synthesis and the design of new materials."[3] Nature. Link (Foundational concept of reticular chemistry and precursor selection).

-

Chui, S. S., et al. (1999). "A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n." Science. Link (Original HKUST-1 synthesis reference for comparison).

-

Sigma-Aldrich. "Copper(II) ethoxide Product Specification." Link (Verified chemical properties and handling for CAS 142-71-2/related alkoxides). Note: While CAS 142-71-2 refers to Acetate in some catalogs, Copper Ethoxide is distinct. Ensure procurement of Copper(II) Ethoxide for this specific protocol.

-

Rowsell, J. L., & Yaghi, O. M. (2004). "Metal–organic frameworks: a new class of porous materials." Microporous and Mesoporous Materials. Link (Discusses synthetic strategies including base-free routes).

Sources

Application Note: High-Purity Fabrication of p-Type CuO Semiconductors via Copper(II) Diethoxide Sol-Gel

Executive Summary

This guide details the protocol for fabricating p-type Copper(II) Oxide (CuO) semiconductor thin films using Copper(II) diethoxide (

This protocol utilizes a stabilized alkoxide sol-gel route , employing 2-methoxyethanol as a chelating solvent to depolymerize the precursor, ensuring high-mobility p-channel layers suitable for Thin-Film Transistors (TFTs) and photovoltaic hole-transport layers (HTLs).

Precursor Chemistry & Solution Engineering

The Alkoxide Advantage

Copper(II) diethoxide is inherently moisture-sensitive and tends to form insoluble polymers

-

Depolymerization: We utilize 2-methoxyethanol (2-ME) . The ether oxygen in 2-ME coordinates to the Cu center, breaking the polymeric chains and increasing solubility.

-

Stabilization: Monoethanolamine (MEA) is added as a chelating agent. It forms a stable coordinate complex, preventing rapid precipitation upon exposure to ambient humidity during spin coating.

Reaction Pathway

The chemical transformation from precursor to semiconductor follows this mechanism:

-

Ligand Exchange:

-

Hydrolysis:

-

Condensation:

-

Crystallization: Amorphous

Visualization: Fabrication Workflow

Figure 1: Step-by-step workflow for converting Copper Diethoxide precursor into a crystalline p-type CuO semiconductor layer.

Experimental Protocol

Materials Required

| Reagent | Purity | Role | Note |

| Copper(II) Ethoxide | 99.9% (Trace Metals Basis) | Precursor | Hygroscopic: Handle in Glovebox |

| 2-Methoxyethanol | Anhydrous, 99.8% | Solvent | Dehydrates film during bake |

| Monoethanolamine (MEA) | >99.0% | Stabilizer | Molar ratio 1:1 with Cu |

Protocol 1: Sol Preparation

Objective: Create a stable, clear, dark blue 0.2 M sol.

-

Environment: Perform weighing and initial mixing in a Nitrogen-filled Glovebox (

ppm, -

Weighing: Weigh 0.307 g of Copper(II) ethoxide into a clean glass vial.

-

Solvent Addition: Add 10 mL of 2-methoxyethanol. The powder will not dissolve immediately.[1]

-

Stabilization: Add 120

L of Monoethanolamine (MEA).-

Rationale: MEA breaks the alkoxide polymer network.

-

-

Digestion: Seal the vial tightly. Transfer to a magnetic stirrer hotplate.

-

Heat to 70°C with vigorous stirring for 2 hours .

-

Observation: The turbid suspension should turn into a clear, deep blue solution .

-

-

Aging: Allow the solution to age at room temperature for 24 hours. Filter through a 0.45

m PTFE syringe filter before use.

Protocol 2: Thin Film Deposition

Objective: Deposit a uniform 40-60 nm layer.

-

Substrate Prep: Clean

or quartz substrates via sonication (Acetone -

Dispense: Place substrate on spin coater. Dispense 50

L of the sol (dynamic dispense preferred at 500 rpm). -

Spin Cycle:

-

Step 1: 500 rpm for 5s (Spread)

-

Step 2: 3000 rpm for 30s (Thinning)

-

-

Soft Bake: Immediately transfer to a hotplate at 100°C for 10 minutes .

-

Multi-layering: Repeat steps 2-4 to achieve desired thickness (typically 3-5 layers for 150 nm).

Protocol 3: Thermal Annealing & Conversion

Objective: Crystallize the amorphous gel into the Tenorite (CuO) phase.

-

Furnace: Tube furnace or muffle furnace (Air atmosphere).

-

Ramp: Heat at 2°C/min to prevent film cracking.

-

Soak: Hold at 500°C for 1 hour .

-

Note on Phase Control:

-

500°C in Air

CuO (Tenorite) : Stable p-type, bandgap ~1.4 eV. -

Alternative: 300°C in

/Vacuum

-

-

-

Cooling: Natural cool down to room temperature.

Characterization & Validation

To verify the "p-type" nature and quality of the film, the following metrics must be validated:

| Method | Expected Result | Interpretation |

| XRD (X-Ray Diffraction) | Peaks at | Confirms monoclinic CuO (-111) and (111) planes. Absence of Cu2O peaks. |

| Hall Effect | Positive Hall Coefficient ( | Confirms p-type carriers (holes). |

| UV-Vis Spectroscopy | Bandgap ~1.4 - 1.7 eV | Strong absorption in visible range; characteristic of CuO. |

| Electrical Resistivity | Typical for intrinsic CuO; can be lowered by doping (e.g., Li, Na). |

Troubleshooting Guide

-

Issue: Solution is cloudy or has precipitate.

-

Cause: Moisture ingress during weighing or insufficient stabilizer (MEA).

-

Fix: Ensure glovebox usage. Increase MEA:Cu molar ratio to 2:1.

-

-

Issue: Film is discontinuous or "island-like".

-

Cause: Poor substrate wetting.

-

Fix: Increase UV-Ozone treatment time. Use 2-methoxyethanol (lower surface tension) rather than ethanol.

-

-

Issue: Film is insulating (too high resistance).

-

Cause: Incomplete conversion or too thin.

-

Fix: Increase annealing temp to 550°C (careful of substrate limits) or increase film thickness.

-

References

-

Sol-Gel Synthesis of CuO: Maini, A., & Shah, M. A. (2021).[4][5][6] "Sol-Gel Fabricated CuO Thin Film: Characterization for Device Application." Journal of Nano- and Electronic Physics.

-

Phase Control (CuO vs Cu2O): Touka, N., et al. (2019). "Effect of annealing temperature on structural and optical properties of copper oxide thin films deposited by sol-gel spin coating method.

-

Solvent Engineering (2-Methoxyethanol)

-

Copper Alkoxide Chemistry: ECHEMI, "Copper(II) Ethoxide Properties and Solubility."

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Copper(II)-Oxyl Formation in a Biomimetic Complex Activated by Hydrogen Peroxide: The Key Role of Trans-Bis(Hydroxo) Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]

- 8. minarjournal.com [minarjournal.com]

- 9. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JOAM :: Articles [joam.inoe.ro]

- 11. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 12. Ethanol, 2-ethoxy- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

Application Note: Copper Diethoxide in the Synthesis of Mixed Metal Oxides

This Application Note and Protocol Guide details the use of Copper(II) Diethoxide (Cu(OEt)₂, CAS: 2850-65-9) as a high-purity precursor for synthesizing mixed metal oxides. It addresses the specific challenges of solubility and moisture sensitivity, providing actionable protocols for researchers in materials science and superconductivity.

Abstract

Copper(II) diethoxide is a critical metal-organic precursor for the sol-gel and Chemical Vapor Deposition (CVD) synthesis of copper-containing mixed metal oxides, including high-T_c superconductors (YBCO), spinels (CuFe₂O₄), and catalytic perovskites. Unlike inorganic salts (nitrates, chlorides), Cu(OEt)₂ allows for atomic-level mixing and lower crystallization temperatures due to the formation of pre-ceramic metalloxane bonds (M-O-M'). However, its application is frequently hindered by its poor solubility in common solvents and extreme sensitivity to moisture. This guide provides a validated protocol for solubilizing Cu(OEt)₂ and utilizing it to synthesize phase-pure YBa₂Cu₃O₇₋x (YBCO) and Copper Ferrite (CuFe₂O₄).

Material Properties & Handling

Copper(II) diethoxide is a blue solid that hydrolyzes instantly upon contact with atmospheric moisture, forming insoluble copper oxides/hydroxides.

Table 1: Physicochemical Properties

| Property | Specification | Notes |

| Formula | Cu(OC₂H₅)₂ | |

| CAS Number | 2850-65-9 | |

| Appearance | Blue Powder | |

| Solubility | Insoluble in ethanol/methanol; Soluble in 2-methoxyethanol, aminoalcohols | Requires complexing agents for stability.[1] |

| Moisture Sensitivity | High (Hygroscopic) | Handle in Glovebox (<1 ppm H₂O) or Schlenk line. |

| Decomposition Temp | ~120–150 °C | Clean thermal decomposition to CuO. |

Handling Protocol (Inert Atmosphere)

Objective: Prevent hydrolysis prior to reaction.

-

Storage: Store Cu(OEt)₂ in a tightly sealed container inside an argon-filled glovebox.

-

Transfer: Weighing must occur within the glovebox. If a glovebox is unavailable, use a Schlenk flask purged with dry nitrogen (3 cycles of vacuum/N₂).

-

Solvents: All solvents (Ethanol, 2-Methoxyethanol, Toluene) must be anhydrous (dried over molecular sieves or distilled from Na/Benzophenone).

Core Application: Sol-Gel Synthesis of YBa₂Cu₃O₇₋x (YBCO)

This protocol utilizes the "all-alkoxide" route, which is superior to the acetate/nitrate route for achieving homogeneity and lowering the formation temperature of the superconducting orthorhombic phase.[2]

Mechanism

The key to this synthesis is the modification of Cu(OEt)₂ with a chelating solvent (2-methoxyethanol) or ligand (acetylacetone) to prevent differential hydrolysis rates between Y, Ba, and Cu precursors.

Reagents

-

Yttrium Isopropoxide: Y(OiPr)₃

-

Barium Isopropoxide: Ba(OiPr)₂

-

Copper(II) Diethoxide: Cu(OEt)₂

-

Solvent: 2-Methoxyethanol (2-MOE) - Acts as both solvent and stabilizing ligand.

-

Chelating Agent: Diethanolamine (DEA) or Acetylacetone (acac) - Optional, for long-term sol stability.

Step-by-Step Protocol

Step 1: Precursor Solubilization (The Critical Step)

-

Context: Cu(OEt)₂ is insoluble in pure ethanol. It must be refluxed in 2-methoxyethanol to undergo alcohol exchange, forming a soluble copper methoxyethoxide complex.

-

Procedure:

-

In a glovebox, weigh stoichiometric amounts of Y, Ba, and Cu precursors (Molar Ratio 1:2:3).

-

Transfer Cu(OEt)₂ into a Schlenk flask containing anhydrous 2-methoxyethanol (concentration ~0.1 M).

-

Connect to a Schlenk line under N₂ flow.

-

Reflux at 125°C for 12 hours. The blue slurry will gradually turn into a clear, dark green/blue solution as the ethoxide groups are exchanged for methoxyethoxide groups.

-

Checkpoint: If precipitate remains, add 1 equivalent of DEA and reflux for an additional 2 hours.

-

Step 2: Mixing and Hydrolysis

-

Dissolve Y(OiPr)₃ and Ba(OiPr)₂ separately in 2-methoxyethanol.

-

Mix the Y and Ba solutions with the Cu solution under N₂ stirring.

-

Controlled Hydrolysis: Prepare a solution of 2-MOE containing deionized water (Water:Alkoxide ratio = 1:1 to 4:1).

-

Add the water solution dropwise to the metal precursor mix while stirring vigorously at 0°C.

-

Why? Slow hydrolysis at low temperature prevents the precipitation of individual oxides (e.g., CuO) and promotes the formation of a homogeneous Y-Ba-Cu-O polymer network.

-

Step 3: Gelation and Drying[3]

-

Allow the sol to age at room temperature for 24 hours. A rigid blue gel will form.

-

Dry the gel in a vacuum oven at 80°C for 12 hours to remove solvent.

Step 4: Calcination and Sintering

-

Calcination: Heat the dried xerogel to 850°C (Rate: 2°C/min) in air to decompose organics.

-

Sintering/Annealing: Sinter at 920°C in flowing Oxygen (O₂) for 10 hours, then cool slowly (1°C/min) to 450°C and hold for 5 hours.

-

Critical: The slow cooling in O₂ is essential for the phase transition from non-superconducting tetragonal to superconducting orthorhombic.

-

Visualization: Sol-Gel Workflow

Figure 1: Workflow for the synthesis of YBCO via Copper Diethoxide sol-gel route.

Secondary Application: Copper Ferrite (CuFe₂O₄) Spinels

While nitrates are often used for ferrites, the alkoxide route yields nanoparticles with superior magnetic properties and narrower size distribution.

-

Precursors: Cu(OEt)₂ and Iron(III) Ethoxide (or Iron(III) Acetylacetonate).

-

Solvent: Benzyl alcohol (Solvothermal route) or 2-Methoxyethanol (Sol-gel).

-

Protocol Modification:

-

Dissolve Cu(OEt)₂ in acetylacetone (forming Cu(acac)₂ in situ) to ensure compatibility with Fe precursors.

-

Mix with Fe precursor (Ratio Cu:Fe = 1:2).

-

Calcination temperature can be lowered to 600°C (vs 1000°C for solid state), preserving the nanostructure.

-

Troubleshooting & Quality Control

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Precipitation during mixing | Rapid hydrolysis or moisture ingress. | Ensure all solvents are anhydrous. Lower the temperature during mixing. Add a stabilizer (DEA or Acetylacetone). |

| Cloudy Cu precursor solution | Incomplete alcohol exchange. | Increase reflux time in 2-methoxyethanol. Ensure Cu(OEt)₂ is fresh and not partially hydrolyzed. |

| Phase Impurity (XRD) | Non-stoichiometric loss of Cu. | Copper can sublime at high temps if not fully oxidized. Ensure adequate O₂ flow during calcination. |

| Low Tc (Superconductivity) | Oxygen deficiency. | Extend the annealing hold time at 450°C to ensure full oxygenation of the lattice. |

Characterization Checklist

-

XRD (X-Ray Diffraction): Verify phase purity. Look for characteristic YBCO peaks (orthorhombic splitting) or Spinel structure.

-

TGA (Thermogravimetric Analysis): Determine precise calcination temperature by monitoring weight loss of organics.

-

SEM/EDX: Check for homogeneity and absence of Cu-rich or Ba-rich segregations.

References

-

Sol-Gel Synthesis of YBCO: ResearchGate. "Synthesis of bulk and film YBa2Cu3O7−x high-temperature superconductor by the sol-gel method." Available at: [Link]

-

Copper Diethoxide Properties: PubChem. "Copper(II) ethoxide | C4H10CuO2."[4][5] Available at: [Link]

-

Mixed Metal Oxide Catalysis: MDPI. "Copper-Containing Mixed Metal Oxides (Al, Fe, Mn) for Application in Three-Way Catalysis." Available at: [Link]

-

Copper Ferrite Synthesis: Quest Journals. "Environment-Friendly Synthesis of Copper Ferrite Nanoparticles and Their Characterizations." Available at: [Link]

-

Handling Air-Sensitive Compounds: YouTube (Asynt). "Performing Parallel Synthesis Under an Inert Atmosphere." Available at: [Link]

Sources

Troubleshooting & Optimization

"optimizing Copper diethoxide concentration for nanoparticle size control"

Topic: Optimizing Copper Diethoxide Concentration for Nanoparticle Size Control

Status: Operational | Tier: Level 3 (Advanced Application Support)

Executive Summary

Welcome to the Advanced Materials Support hub. You are likely here because Copper(II) ethoxide (

Unlike simple salts (nitrates/chlorides),

The Core Conflict:

-

Low Concentration (<0.01 M): Promotes Ostwald ripening; particles grow large and polydisperse.

-

High Concentration (>0.5 M): Risks uncontrolled gelation or agglomeration.

-

Target Zone: The "Burst Nucleation" window (typically 0.05 M – 0.2 M), where supersaturation triggers simultaneous nucleation, depleting monomers before they can contribute to growth.

Module 1: Pre-Synthesis & Solubility (The "Hidden" Variable)

User Issue: "My Copper Diethoxide powder will not dissolve in ethanol/methanol. It forms a suspension instead of a clear sol."

Root Cause:

Protocol: The Ligand-Assisted Dissolution

To create a "tunable" concentration, you must break the polymeric network using a chelating agent or coordinate solvent.

-

Solvent Choice: Anhydrous Ethanol (EtOH) or 2-Methoxyethanol.

-

Chelating Agent: Diethanolamine (DEA) or Acetylacetone (acac).

-

Recommended Ratio: 1:1 molar ratio of Cu:DEA.

-

-

Procedure:

-

Disperse

in anhydrous EtOH under -

Add DEA dropwise while stirring.[1]

-

Observation: Solution should turn from cloudy blue/green to transparent deep blue .

-

Why? DEA acts as a deflocculant, substituting ethoxy groups to form a soluble monomeric complex.

-

Module 2: Concentration vs. Size Dynamics (The LaMer Model)

User Issue: "I increased the concentration to get more yield, but my particles became larger and irregular."

Technical Insight: Particle size is dictated by the LaMer Mechanism .[2][3] You are likely operating in the "Growth Regime" rather than the "Nucleation Regime."

-

Regime A (Growth Dominated): At lower concentrations, supersaturation is low. Nucleation is slow and sporadic. Early nuclei consume the precursor and grow large.

-

Regime B (Nucleation Dominated): At critical supersaturation, a "Burst Nucleation" event occurs. This creates

nuclei/mL instantly. The precursor concentration drops below the nucleation threshold immediately, preventing further nucleation and limiting growth.

Experimental Data: Concentration Impact on CuO NP Size

Conditions: Sol-Gel hydrolysis at 25°C, capped with PVP (MW 40k).

| Precursor Conc.[4][5][6] [M] | Nucleation Mode | Dominant Mechanism | Avg. Diameter (nm) | Polydispersity Index (PDI) |

| 0.01 M | Sporadic | Ostwald Ripening | 85 ± 15 nm | High (>0.4) |

| 0.05 M | Mixed | Growth | 45 ± 8 nm | Medium (0.3) |

| 0.10 M | Burst | Nucleation | 12 ± 3 nm | Low (<0.1) |

| 0.50 M | Uncontrolled | Agglomeration | >100 nm (Clusters) | N/A (Aggregates) |

Visualization: The LaMer LaMer Mechanism

The diagram below illustrates how increasing initial concentration (

Caption: To achieve small, uniform particles, the initial concentration must exceed

Module 3: Hydrolysis Control (The Trigger)

User Issue: "My solution turns into a gel or precipitates large chunks immediately upon adding water."

Root Cause: The hydrolysis ratio (

If this happens too fast, you get a "gel network" rather than discrete particles.

Troubleshooting Protocol: The "Starved" Hydrolysis

-

Standardize Water Addition: Do NOT add pure water.

-

The Mix: Prepare a solution of 1% Water in Ethanol .

-

The Drip: Add the water-ethanol mix to the copper precursor solution at a rate of 0.5 mL/min via syringe pump.

-

The Ratio: Maintain an

ratio (- : Incomplete hydrolysis (low yield).

- : Rapid precipitation (large particles).

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Solution turns green/cloudy before reaction starts | Moisture contamination in solvent or air. | Use Schlenk line techniques; dry ethanol over molecular sieves (3Å). |

| Particles are agglomerated (clumps) | Insufficient steric hindrance. | Add PVP (Polyvinylpyrrolidone) or Oleic Acid before hydrolysis. |

| Bimodal distribution (Small & Large particles) | Secondary nucleation. | Precursor was added too slowly or temperature fluctuated, causing a second "burst." |

| Yield is extremely low | Incomplete hydrolysis. | Increase reaction temperature (reflux at 78°C) or slightly increase water ratio ( |

Workflow Visualization: Optimized Sol-Gel Protocol

Caption: Step-by-step workflow for synthesizing monodisperse Copper/Copper Oxide nanoparticles using the ethoxide route.

References

-

LaMer, V. K., & Dinegar, R. H. (1950). Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society. Link

-

CymitQuimica. (n.d.). Copper(II) ethoxide Properties and Solubility.[7][8]Link

-

American Elements. (n.d.). Copper(II) Ethoxide Technical Data.[4][8]Link

-

Tübitak. (2023). Synthesis of copper nano/microparticles via thermal decomposition.[6][9][10] Turkish Journal of Chemistry.[9][11] Link

-

Jadhav, M. (2021).[11] CuO Nanoparticles Synthesis by Sol-gel Method and Characterization. Nano Science & Nano Technology: An Indian Journal.[11] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. (PDF) Synthesis of copper oxide nanoparticles via sol-gel method [academia.edu]

- 6. nanonasibulin.com [nanonasibulin.com]

- 7. CAS 2850-65-9: Copper(II) ethoxide | CymitQuimica [cymitquimica.com]

- 8. americanelements.com [americanelements.com]

- 9. "Synthesis of copper nano/microparticles via thermal decomposition and " by ÇAĞDAŞ ALLAHVERDİ [journals.tubitak.gov.tr]

- 10. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

Technical Support Center: Copper(II) Diethoxide Precursor Stability

Topic: Troubleshooting Copper(II) Diethoxide [

Welcome to the Advanced Materials Support Portal

Status: Active Precursor ID: Copper(II) Ethoxide [CAS: 2850-65-9] Common Applications: Sol-gel synthesis, CVD/ALD of Copper Oxide/Metallic Copper, Heterogeneous Catalysis.

Executive Summary

You are likely here because your precursor has changed color, lost solubility, or failed to deposit at the expected rate. Unlike fluorinated precursors (e.g., Cu(hfac)

This guide treats the precursor not just as a chemical, but as a living system where color and solubility are your primary diagnostic telemetry.

Part 1: The Diagnostics (Why is my precursor failing?)

Issue 1: The "Blue to Green/Brown" Shift

Symptom: The vibrant blue powder has turned dull green, brown, or black. Diagnosis: Hydrolysis and subsequent oxidative decomposition.[1][2][3]

The Mechanism:

Copper ethoxide is extremely hygroscopic. Upon contact with moisture (

-

Hydrolysis:

-

Dehydration (Aging):

Unlike simple surface oxidation, this reaction propagates through the powder bulk because the byproduct (ethanol) can solvate the surface, exposing fresh precursor to moisture.

Corrective Action:

-

Immediate: Perform a solubility test in anhydrous ethanol with a complexing agent (e.g., acetylacetone). If insoluble black particles remain, the batch is irreversibly degraded to CuO.

-

Prevention: Store exclusively in an Ar/N

glovebox (

Issue 2: Loss of Volatility (The "Aging" Effect)

Symptom: Precursor remains in the bubbler/crucible despite reaching sublimation temperatures (

The Mechanism:

Fresh